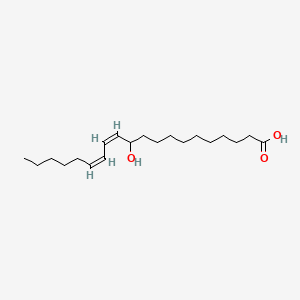
Zinc,(2,5-dimethylphenyl)iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc,(2,5-dimethylphenyl)iodo- is a chemical compound with the molecular formula (CH3)2C6H3ZnIThis compound is primarily used as a pharmaceutical intermediate and a Grignard reagent, facilitating the synthesis of complex organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,(2,5-dimethylphenyl)iodo- typically involves the reaction of 2,5-dimethylphenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of Zinc,(2,5-dimethylphenyl)iodo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored at low temperatures (2-8°C) to maintain its stability.
化学反应分析
Types of Reactions
Zinc,(2,5-dimethylphenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides.
Reduction: It can be reduced to form zinc metal and other by-products.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
科学研究应用
Zinc,(2,5-dimethylphenyl)iodo- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of therapeutic compounds designed to combat various diseases.
Industry: It is used in the production of polymers and other complex organic compounds.
作用机制
The mechanism of action of Zinc,(2,5-dimethylphenyl)iodo- involves its role as a nucleophile in substitution reactions. The zinc atom facilitates the transfer of the 2,5-dimethylphenyl group to the target molecule, forming a new carbon-carbon bond. This process is often catalyzed by palladium in the case of Suzuki-Miyaura coupling .
相似化合物的比较
Similar Compounds
Zinc,(2,4-dimethylphenyl)iodo-: Similar in structure but with different methyl group positions.
Zinc,(3,5-dimethylphenyl)iodo-: Another isomer with methyl groups at different positions.
Uniqueness
Zinc,(2,5-dimethylphenyl)iodo- is unique due to its specific methyl group positions, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can make it more suitable for certain synthetic applications compared to its isomers.
属性
分子式 |
C8H9IZn |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
zinc;1,4-dimethylbenzene-6-ide;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ZRSTVQRJJCDLOT-UHFFFAOYSA-M |
规范 SMILES |
CC1=C[C-]=C(C=C1)C.[Zn+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)




![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)



![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)

